An In-depth Technical Guide on Aristolochic Acid E: Addressing Scarcity of Data and a Comprehensive Analysis of the Archetypal Aristolochic Acid I
An In-depth Technical Guide on Aristolochic Acid E: Addressing Scarcity of Data and a Comprehensive Analysis of the Archetypal Aristolochic Acid I
To the Esteemed Researcher,
This guide addresses the inquiry into the chemical structure and properties of aristolochic acid E. After a thorough and comprehensive search of the scientific literature and chemical databases, it is evident that while aristolochic acid E is a recognized analogue within the aristolochic acid family, specific and detailed information regarding its chemical structure, spectroscopic properties, and biological activities is exceptionally scarce in publicly accessible resources.
One study, "Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities," identifies aristolochic acid E, providing the following key data:
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₁NO₈ | [1] |
| Exact Mass | 358.0557 (observed), 358.0561 (calculated) | [1] |
This information confirms its existence but does not provide the depth of data required for the comprehensive technical guide you requested. The lack of a definitive structure, spectroscopic data (NMR, IR, etc.), and specific biological studies for aristolochic acid E prevents the creation of a detailed, standalone document on this particular compound.
Therefore, to provide a valuable and technically in-depth resource that aligns with the spirit of your request, this guide will focus on aristolochic acid I (AAI) . As the most abundant and extensively studied member of the aristolochic acid family, AAI serves as the archetypal compound for understanding the chemical, physical, and toxicological properties of this class of molecules, including what can be inferred for less-studied analogues like aristolochic acid E.
This guide is structured to meet the rigorous demands of researchers, scientists, and drug development professionals, providing not just data, but the underlying scientific rationale for experimental design and interpretation.
A Comprehensive Technical Guide to Aristolochic Acid I
Part 1: The Molecular Architecture of Aristolochic Acid I
The Phenanthrene Core and Defining Functional Groups
Aristolochic acid I (AAI) is a nitrophenanthrene carboxylic acid.[2][3] Its core structure is a rigid, planar phenanthrene ring system. The specific identity of AAI is defined by its substitution pattern: a carboxylic acid group at position 1, a methoxy group at position 8, a nitro group at position 10, and a methylenedioxy bridge between positions 3 and 4.[3]
IUPAC Name: 8-methoxy-6-nitrophenanthro[3,4-d][4][5]dioxole-5-carboxylic acid[3]
Chemical Structure
Caption: 2D structure of Aristolochic Acid I.
The presence of the nitro group, the carboxylic acid, and the extended aromatic system are key determinants of its biological activity, particularly its genotoxicity.
Part 2: Physicochemical and Spectroscopic Profile
A thorough understanding of AAI's physicochemical properties is fundamental for its handling, formulation, and analysis.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₁NO₇ | [3] |
| Molecular Weight | 341.27 g/mol | [3] |
| Appearance | Yellow powder/crystals | [2][6] |
| Melting Point | 281-286 °C (with decomposition) | [7] |
| Solubility | Slightly soluble in water and most solvents; soluble in DMSO and ethanol. | [2][8] |
| UV-Vis λmax | 224, 320, 388 nm | [8] |
Spectroscopic Fingerprinting: The Key to Identification
Spectroscopic analysis provides an unambiguous identification of AAI.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural elucidation. The ¹H NMR spectrum of AAI in DMSO-d₆ is characterized by distinct signals for the aromatic protons, the methoxy group, and the methylenedioxy bridge. Key signals include a downfield singlet for the H-9 proton and another for the H-2 proton. The protons on the unsubstituted benzene ring (H-5, H-6, H-7) show characteristic coupling patterns.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition. The fragmentation pattern can provide further structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups: the carboxylic acid (O-H and C=O stretching), the nitro group (N-O stretching), and the ether linkages of the methoxy and methylenedioxy groups.
Part 3: Isolation, Synthesis, and Analysis
Natural Occurrence
Aristolochic acids are phytochemicals found in plants of the family Aristolochiaceae, such as Aristolochia and Asarum species.[2] AAI is typically the most abundant analogue in these plants.[2]
Experimental Protocol: Extraction and Isolation from Plant Material
This protocol is a self-validating system, where the purity of the compound is assessed at each stage.
Causality: The choice of solvents is based on the polarity of AAI. Methanol is effective for initial extraction. Subsequent partitioning with chloroform isolates the medium-polarity compounds, including AAI. Chromatographic steps are essential for separating AAI from other closely related aristolochic acids and plant metabolites.
Caption: Workflow for the extraction and isolation of Aristolochic Acid I.
Step-by-Step Methodology:
-
Preparation: Air-dried and powdered whole plant material of an Aristolochia species is used as the starting material.
-
Defatting (Optional but Recommended): The powdered material is first extracted with hexane to remove non-polar lipids and pigments.
-
Methanol Extraction: The defatted plant material is then extracted exhaustively with methanol at room temperature.[9][10]
-
Partitioning: The methanol extract is concentrated, suspended in water, and partitioned with chloroform. The chloroform layer, containing the aristolochic acids, is collected.[9][10]
-
Column Chromatography: The chloroform extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.[9][10] Fractions are monitored by TLC.
-
Purification: Fractions containing AAI are further purified by preparative TLC or preparative HPLC to achieve high purity.[9]
-
Crystallization: The purified AAI is crystallized from a suitable solvent to yield yellow crystals.
-
Validation: The identity and purity of the final product are confirmed by melting point determination, HPLC, MS, and NMR spectroscopy.
Part 4: Biological Activity and Toxicological Profile
The biological effects of AAI are dominated by its severe toxicity.
Nephrotoxicity and Carcinogenicity
AAI is a potent nephrotoxin and a Group 1 human carcinogen, as classified by the International Agency for Research on Cancer (IARC).[11] Exposure is linked to aristolochic acid nephropathy (AAN), a progressive renal interstitial fibrosis, and a high risk of upper urinary tract urothelial carcinoma.[12][13]
Mechanism of Genotoxicity
The toxicity of AAI is intrinsically linked to its metabolic activation.
Caption: Simplified mechanism of Aristolochic Acid I genotoxicity.
Explanation of Causality:
-
Metabolic Activation: AAI itself is a procarcinogen. Its nitro group undergoes enzymatic reduction in the body, primarily by cytosolic enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and microsomal cytochrome P450 enzymes.[11][12]
-
Formation of Reactive Intermediate: This reduction leads to the formation of a highly reactive cyclic N-acylnitrenium ion.[2]
-
DNA Adduct Formation: This electrophilic intermediate readily attacks cellular DNA, forming stable covalent adducts, particularly with the purine bases adenine and guanine.[11] The major adduct is 7-(deoxyadenosin-N⁶-yl)aristolactam I (dA-AL-I).[12]
-
Mutational Signature: These DNA adducts are promutagenic. During DNA replication, they cause mispairing, leading to a characteristic A:T to T:A transversion mutation. This specific mutation serves as a molecular signature of AAI exposure.[12]
-
Carcinogenesis: The accumulation of these mutations in critical genes, such as the tumor suppressor gene TP53, can lead to the initiation and promotion of cancer.
In Vitro Cytotoxicity Assessment
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is designed to determine the concentration-dependent toxicity of AAI on a relevant cell line, such as human kidney (HK-2) or bladder epithelial cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Incubation: Incubate the cells for specific time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Part 5: Concluding Remarks for the Researcher
While the specific details of aristolochic acid E remain elusive, the comprehensive data available for aristolochic acid I provides a robust framework for understanding the chemical nature and biological hazards of this family of compounds. The shared phenanthrene core and the presence of a nitro group strongly suggest that aristolochic acid E is likely to exhibit similar nephrotoxic and carcinogenic properties, mediated by the same mechanism of reductive activation and DNA adduct formation.
Future research should be directed at the isolation and full structural characterization of aristolochic acid E to definitively establish its substitution pattern and stereochemistry. Subsequent biological assays would be crucial to determine its relative potency compared to AAI and other analogues. Until such data is available, it is prudent to handle any material containing aristolochic acid E with the same high level of caution as for aristolochic acid I.
References
- Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs. Natural Products and Bioprospecting. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12187629/]
- Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells. Archives of Toxicology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7211100/]
- Isolation of Aristolochic Acid in Aristolochia maurorum (Aristolochiaceae). International Journal of Crude Drug Research. [URL: https://www.tandfonline.com/doi/abs/10.3109/13880208309070624]
- Differential cytotoxic effects of denitroaristolochic acid II and aristolochic acids on renal epithelial cells. Toxicology in Vitro. [URL: https://pubmed.ncbi.nlm.nih.gov/19133330/]
- Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs. SpringerLink. [URL: https://link.springer.com/article/10.1007/s13659-025-00506-x]
- Aristolochic Acids. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Aristolochic-Acids]
- Aristolochic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Aristolochic_acid]
- Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L. Environmental Health Insights. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3136696/]
- Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents. Toxicological Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6234220/]
- Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40553223/]
- Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities. Toxins. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9788198/]
- Dissection of cellular and molecular mechanisms of aristolochic acid-induced hepatotoxicity via single-cell transcriptomics. Acta Pharmaceutica Sinica B. [URL: https://academic.oup.com/apsb/article/13/10/4345/7243913]
- Isolation, characterization and Quantity Determination of Aristolochic Acids, Toxic compounds in Aristolochia bracteolata L.. ResearchGate. [URL: https://www.researchgate.
- Aristolochic Acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Aristolochic-acid]
- Methods for extracting and isolating aristolochic acid from natural matrices.. Revista de la Sociedad Entomológica Argentina. [URL: https://revistasen.com/index.php/sen/article/view/28]
- Computational Analysis of Naturally Occurring Aristolochic Acid Analogues and Their Biological Sources. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472850/]
- Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L. ResearchGate. [URL: https://www.researchgate.
- CAS 475-80-9: Aristolochic acid II. CymitQuimica. [URL: https://cymitquimica.com/base/cas/475-80-9]
- Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs. ResearchGate. [URL: https://www.researchgate.
- Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs. Albertslund Bibliotek. [URL: https://albertslundbibliotek.dk/linkme/detail/149900/381699920]
- Aristolochic acids. American Chemical Society. [URL: https://www.acs.org/molecule-of-the-week/archive/a/aristolochic-acids.html]
- Aristolochic Acid. Cayman Chemical. [URL: https://www.caymanchem.com/product/10591/aristolochic-acid]
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